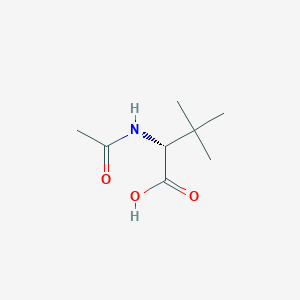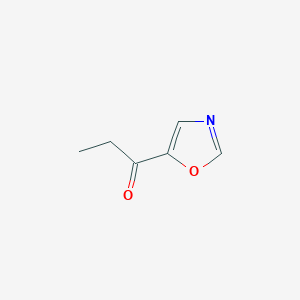
(R)-2-Acetamido-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The asymmetric synthesis of related compounds often involves catalytic processes. For instance, asymmetric hydrogenation catalyzed by rhodium complexes of specific diphosphine ligands has been applied to α-acetamidocinnamic acid, yielding optical yields of up to approximately 70% (Kinting & Krause, 1986). This method showcases the efficiency of asymmetric catalysis in synthesizing chiral compounds.
Molecular Structure Analysis
The molecular structure of chiral butanoic acid derivatives, including (R)-2-Acetamido-3,3-dimethylbutanoic acid, is critical for their biological activity and synthesis. The absolute configuration of similar compounds has been determined using chemical correlation and spectroscopic methods, establishing the foundation for further structural analysis (Galetto & Gaffield, 1969).
Chemical Reactions and Properties
Chiral butanoic acid derivatives undergo various chemical reactions, including enzymatic transamination for the synthesis of optically pure amino acids (Hélaine et al., 2001). These reactions are pivotal for modifying the chemical structure to achieve desired properties or for incorporation into larger molecules.
Physical Properties Analysis
The physical properties of chiral butanoic acids, including solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on related compounds provide insights into how these properties can be analyzed and optimized for specific applications (Bąkowicz & Turowska-Tyrk, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the application of this compound in synthesis. For example, the compound's ability to participate in cascade reactions showcases its versatility in organic synthesis (Schmeyers & Kaupp, 2002).
科学的研究の応用
Synthesis and Sweeteners
One notable application of derivatives of (R)-2-Acetamido-3,3-dimethylbutanoic acid is in the synthesis of high-intensity sweeteners such as Neotame. The preparation of 3,3-Dimethylbutyraldehyde (DMBD), an important intermediate in the production of Neotame, involves a process starting from 3,3-dimethylbutanoic acid. This synthesis showcases the compound's utility in creating cost-effective and efficient pathways for sweetener production, demonstrating the significant influence of DMBD's cost on the broader application and economic viability of Neotame (Xun Yu-jun, 2009).
Anticonvulsant and Pain Attenuation Properties
Research into primary amino acid derivatives, specifically substituting the 4'-N'-benzylamide site in derivatives of this compound, has uncovered potent anticonvulsants with pain-attenuating properties. This includes studies on (R)-N'-benzyl 2-amino-3-methylbutanamide and (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, revealing that certain substitutions at the 4'-N'-benzylamide site can significantly improve anticonvulsant activities, surpassing those of traditional medications like phenobarbital and phenytoin (Amber M King et al., 2011).
Depsipeptides and Antifungal Activity
Derivatives of this compound have been identified in depsipeptides from the actinomycete Kutzneria sp. 744, which inhabit mycorrhizal roots of Picea abies seedlings. These compounds exhibit moderate spore germination inhibiting activity against common root-rotting fungi, illustrating the bioactive potential of this compound derivatives in natural product chemistry and antifungal applications (A. Broberg et al., 2006).
Chemical Imaging and pH Sensing
In the realm of chemical imaging, this compound derivatives, such as N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), have been applied to pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This application is critical for rapid, NMR- and MRI-based pH measurements, exploiting the pH-sensitive (13)C chemical shifts within the physiological range, underscoring the chemical's utility in biomedical imaging and diagnostics (R. Flavell et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-acetamido-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPXAQGLXQAVTE-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3120-64-7 |
Source


|
| Record name | (2R)-2-acetamido-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)



![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)
![3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2493182.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide](/img/structure/B2493185.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2493186.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)
![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)
